molecular formula C16H21N7O B6453797 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2548987-42-2

4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6453797
CAS No.: 2548987-42-2
M. Wt: 327.38 g/mol
InChI Key: WURZTVXFAPXPDY-UHFFFAOYSA-N
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Description

4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a pyrazine ring, a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperazine ring: Piperazine derivatives can be synthesized via cyclization reactions involving diamines and appropriate electrophiles.

    Construction of the pyrimidine ring: Pyrimidine rings are often synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.

    Attachment of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, depending on the leaving groups and nucleophiles used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line drug used in the treatment of tuberculosis.

    Piperazine derivatives: Commonly used in pharmaceuticals for their anthelmintic and psychoactive properties.

    Pyrimidine derivatives: Widely used in antiviral and anticancer therapies.

Uniqueness

4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c1-2-19-16(20-14(1)22-9-11-24-12-10-22)23-7-5-21(6-8-23)15-13-17-3-4-18-15/h1-4,13H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURZTVXFAPXPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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